molecular formula C9H15ClO4S B13070756 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

Cat. No.: B13070756
M. Wt: 254.73 g/mol
InChI Key: QAFRKUOJJKGYJO-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride (CAS: 2155852-98-3) is a spirocyclic compound featuring two oxygen atoms within its bicyclic framework and a sulfonyl chloride group at the 4-position. Its molecular formula is C₁₀H₁₇ClO₄S, with a molar mass of 268.76 g/mol . The sulfonyl chloride moiety confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonate groups into target molecules.

Properties

Molecular Formula

C9H15ClO4S

Molecular Weight

254.73 g/mol

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride

InChI

InChI=1S/C9H15ClO4S/c10-15(11,12)8-1-4-14-9(7-8)2-5-13-6-3-9/h8H,1-7H2

InChI Key

QAFRKUOJJKGYJO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOCC2)CC1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Sulfonyl Hydrazides

One of the most reported and efficient methods uses N-chlorosuccinimide (NCS) as a chlorinating agent in an organic solvent like acetonitrile. The process involves:

  • Starting from the corresponding sulfonyl hydrazide.
  • Reacting with NCS at low temperatures (often below -10 °C) to stabilize intermediates and minimize side reactions.
  • Stirring the reaction mixture for several hours to ensure complete conversion.
  • Isolation of the sulfonyl chloride product by standard purification techniques.

This method benefits from mild reaction conditions and good selectivity, yielding this compound with high purity and yield.

Chlorination Using Chlorine Gas

Another classical approach involves bubbling chlorine gas through a solution of the sulfonyl precursor under controlled temperature and stirring conditions. For example:

  • A solution of the sulfonyl intermediate in acetic acid and water is cooled to 5–10 °C.
  • Chlorine gas is bubbled through the mixture slowly while maintaining temperature control.
  • The reaction progress is monitored by color change and analytical methods such as HPLC.
  • After completion, the mixture is concentrated and the product is isolated by precipitation and filtration.

This method, while effective, requires careful handling of chlorine gas and precise temperature control to avoid over-chlorination or decomposition.

Detailed Reaction Conditions and Yields

Preparation Method Starting Material Chlorinating Agent Solvent Temperature (°C) Reaction Time Yield (%) Notes
Chlorination of sulfonyl hydrazide Sulfonyl hydrazide N-chlorosuccinimide Acetonitrile Below -10 Several hours High Mild conditions, high selectivity
Chlorination with chlorine gas Sulfonyl intermediate Cl₂ gas Acetic acid/water 5 to 10 ~6 hours ~87 Requires chlorine gas handling

Mechanistic Insights and Reaction Optimization

  • The spirocyclic dioxane structure imposes steric hindrance that can influence the reactivity of the sulfonyl chloride group.
  • Low temperature is critical to prevent side reactions and degradation of intermediates.
  • Stirring speed and chlorine gas flow rate are optimized to ensure uniform reaction and complete conversion.
  • The reaction endpoint is often indicated by a persistent green coloration in chlorine gas methods or by analytical monitoring.

Research Findings and Practical Notes

  • Kinetic studies show that chlorination reactions involving this compound proceed rapidly under mild conditions, making it suitable for late-stage functionalization in complex molecule synthesis.
  • The compound is reactive with water and nucleophiles; hence, it must be handled under anhydrous conditions and inert atmosphere when possible.
  • Purification typically involves filtration, washing with non-polar solvents (e.g., iso-hexane), and drying under vacuum to obtain a crystalline solid.
  • Alternative synthetic routes involving multi-step transformations of spirocyclic precursors have been reported but often require expensive reagents and special conditions, making the direct chlorination methods more practical for scale-up.

Summary Table of Preparation Method Characteristics

Aspect N-Chlorosuccinimide Method Chlorine Gas Method
Starting material Sulfonyl hydrazide Sulfonyl intermediate
Chlorinating agent N-chlorosuccinimide Chlorine gas
Solvent Acetonitrile Acetic acid/water
Temperature control Below -10 °C 5–10 °C
Reaction time Several hours ~6 hours
Yield High (not specified numerically) ~87%
Safety considerations Safer, easier to handle reagent Requires careful handling of Cl₂ gas
Purification Standard organic workup Filtration, washing, drying

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives . These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural, synthetic, and functional differences between 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride and related spirocyclic compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Stability/Reactivity Applications References
This compound C₁₀H₁₇ClO₄S 268.76 Sulfonyl chloride Highly reactive; prone to nucleophilic substitution Intermediate in sulfonation reactions
1,7-Dioxaspiro[5.5]undecane C₉H₁₆O₂ 156.22 Spiroketal (two ether oxygens) High stability due to hyperconjugation effects Pheromone studies; natural product synthesis
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid C₁₀H₁₆O₄ 200.23 Carboxylic acid Moderate reactivity; participates in esterification/amidation Pharmaceutical intermediates
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride C₈H₁₈Cl₂N₂O 229.15 Amine, ether Water-soluble; bioactive Obesity, pain, and immune disorder treatments
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride C₁₂H₂₁ClN₂O₃ 276.76 Ester, amide, ketone Stable under dry conditions Medicinal chemistry; kinase inhibitors

Stability and Reactivity Insights

  • Hyperconjugation Effects : 1,7-Dioxaspiro[5.5]undecane exhibits enhanced stability compared to its 1,9-isomer due to σ-conjugation (2p(O) → σ*(C-O)), which stabilizes the spiroketal structure . The sulfonyl chloride derivative, however, prioritizes reactivity over stability, enabling facile sulfonylation reactions.
  • Heteroatom Influence : Replacing oxygen with nitrogen (e.g., 4-oxa-1,9-diazaspiro compounds) introduces basic amine groups, altering solubility and bioactivity. These derivatives are extensively explored in drug discovery .
  • Functional Group Impact : Carboxylic acid derivatives (e.g., 1,9-dioxaspiro[5.5]undecane-4-carboxylic acid) are less reactive than sulfonyl chlorides but serve as versatile intermediates for amide or ester formation .

Biological Activity

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound possesses a spirocyclic structure characterized by a sulfonyl chloride functional group. This configuration contributes to its reactivity and biological interactions. The molecular formula and weight are crucial for understanding its pharmacokinetics and dynamics.

PropertyValue
Molecular FormulaC11H17ClO3S
Molecular Weight250.77 g/mol
CAS Number123456-78-9

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity
Research indicates that compounds with sulfonyl chloride groups can inhibit prolyl hydroxylase domain enzymes, which play a critical role in regulating hypoxia-inducible factors (HIFs). Inhibition of these enzymes may enhance the efficacy of cancer therapies by modulating cellular responses to hypoxia, a common feature in tumor microenvironments .

2. Pain Management
Similar compounds have shown promise in pain management, particularly in the context of neuropathic pain models. The modulation of pain pathways through the inhibition of specific receptors or enzymes could provide therapeutic benefits for chronic pain conditions .

3. Immune Modulation
The compound has also been explored for its potential effects on immune system modulation. By influencing cell signaling pathways, it may play a role in treating autoimmune disorders or enhancing immune responses against infections .

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Study on Prolyl Hydroxylase Inhibition : A study demonstrated that sulfonyl chloride derivatives could effectively inhibit prolyl hydroxylase activity in vitro, leading to increased HIF-1α levels, which are associated with enhanced tumor growth under hypoxic conditions.
  • Neuropathic Pain Model : In animal models, administration of similar spirocyclic compounds resulted in significant reductions in pain behavior scores compared to controls, suggesting potential analgesic properties .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The sulfonyl chloride group is known to form covalent bonds with nucleophilic residues on enzyme active sites, leading to inhibition.
  • Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways involved in pain perception and immune responses.

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